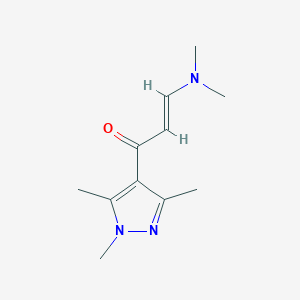![molecular formula C8H8Cl2N2 B2815930 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 177485-72-2](/img/structure/B2815930.png)
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Descripción general
Descripción
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 203.07 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Chemistry and Structural Modifications
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as a versatile intermediate in organic synthesis, particularly for constructing imidazo[1,2-a]pyridine derivatives. These derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. The imidazo[1,2-a]pyridine scaffold is recognized for its 'drug-likeness', featuring in various marketed drugs such as zolpidem and alpidem. Structural modifications of this scaffold have led to novel therapeutic agents and the development of drug-like chemical libraries for biological screening (Deep et al., 2016).
Synthesis Advances
Research on this compound has facilitated advancements in synthetic chemistry. For instance, an improved synthesis method for 2-chlorinated imidazo[1,2-a]pyridines was developed, enhancing the accessibility of polychlorinated imidazo[1,2-a]pyridines as analogs of chlorinated benzimidazoles. This method involves a condensation followed by an ion exchange process, highlighting the compound's role in enabling the synthesis of structurally diverse heterocyclic compounds (Gudmundsson et al., 1997).
Biological Applications
In the realm of biological applications, derivatives of this compound have shown promise in various domains. For example, selective O-phosphitilation with nucleoside phosphoramidite reagents demonstrates the potential for synthesizing oligonucleotide analogues, which could be pivotal in gene therapy and molecular biology research. This area of study underscores the compound's utility in the synthesis of biologically important molecules (Gryaznov & Letsinger, 1992).
Photophysical and Material Science
The imidazo[1,2-a]pyridine scaffold, including derivatives of this compound, has been explored for applications in photophysics and materials science. For instance, imidazo[1,5-a]pyridine-based fluorescent probes have been investigated for their potential in studying membrane dynamics, which is crucial for understanding cellular processes and developing diagnostic tools (Renno et al., 2022).
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action against tb . More research is needed to determine the exact interaction of this compound with its targets.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
5-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKWFAIBSWOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177485-72-2 | |
| Record name | 5-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2815847.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)




![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2815859.png)
![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)

